molecular formula C18H25N3O4S B5637378 (4aR*,8aR*)-7-[(5-acetyl-2-thienyl)carbonyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

(4aR*,8aR*)-7-[(5-acetyl-2-thienyl)carbonyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

Cat. No. B5637378
M. Wt: 379.5 g/mol
InChI Key: CWKZNXHAKNTEAC-FZKQIMNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical processes, including cyclization and stereochemical considerations. For example, one study discusses the synthesis of cyclic analogues of a related naphthyridine carboxamide, focusing on NK(1) antagonistic activities and the importance of stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety for NK(1) receptor recognition (Natsugari et al., 1999).

Molecular Structure Analysis

The molecular structure plays a critical role in the compound's activity. X-ray crystallography and other analytical techniques are often employed to understand the stereochemistry and conformations of these molecules. For instance, the axially chiral structure of related derivatives has been examined to understand their interaction with biological receptors and their consequent biological activities (Natsugari et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it could interact with biological targets through the carbonyl group, the amide group, or the aromatic thienyl group .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. For instance, it could be interesting to investigate whether this compound has any biological activity, given its structural complexity .

properties

IUPAC Name

(4aR,8aR)-7-(5-acetylthiophene-2-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-12(22)14-4-5-15(26-14)16(23)20-8-6-18(25)7-9-21(11-13(18)10-20)17(24)19(2)3/h4-5,13,25H,6-11H2,1-3H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKZNXHAKNTEAC-FZKQIMNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC3(CCN(CC3C2)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-7-(5-acetylthiophene-2-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide

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